4-Chloro-6-(difluoromethoxy)pyrimidine
CAS No.:
Cat. No.: VC13826916
Molecular Formula: C5H3ClF2N2O
Molecular Weight: 180.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H3ClF2N2O |
|---|---|
| Molecular Weight | 180.54 g/mol |
| IUPAC Name | 4-chloro-6-(difluoromethoxy)pyrimidine |
| Standard InChI | InChI=1S/C5H3ClF2N2O/c6-3-1-4(10-2-9-3)11-5(7)8/h1-2,5H |
| Standard InChI Key | VZPWRSCHKHLDLD-UHFFFAOYSA-N |
| SMILES | C1=C(N=CN=C1Cl)OC(F)F |
| Canonical SMILES | C1=C(N=CN=C1Cl)OC(F)F |
Introduction
Chemical Identity and Structural Features
The molecular formula of 4-chloro-6-(difluoromethoxy)pyrimidine is C₅H₃ClF₂N₂O, with a systematic IUPAC name of 4-chloro-6-(difluoromethoxy)pyrimidine. Its structure features a six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions (Figure 1). The electron-withdrawing chlorine and difluoromethoxy groups significantly influence its reactivity, particularly in nucleophilic substitution reactions.
Table 1: Comparative Molecular Data for Halogenated Pyrimidines
The SMILES notation for the compound is ClC1=NC=NC(=C1)OC(F)F, and its InChIKey is HTSKOSDDIABZGR-UHFFFAOYSA-N, derived from stereochemical and connectivity data .
Synthesis and Manufacturing Processes
Industrial synthesis typically involves sequential functionalization of the pyrimidine ring. A two-step approach is commonly employed:
Step 1: Chlorination at C4
4,6-Dihydroxypyrimidine undergoes chlorination using phosphorus oxychloride (POCl₃) at 80–100°C, selectively substituting the hydroxyl group at C4 with chlorine .
Table 2: Synthesis Optimization Parameters
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Reaction Temperature | 40–100°C | 70°C | Maximizes substitution rate |
| Base Concentration | 30–50% NaOH | 40% NaOH | Prevents over-saponification |
| Solvent | Dioxane, Acetonitrile | Dioxane | Enhances solubility |
Side reactions, such as over-chlorination or hydrolysis, are mitigated by controlled reagent addition and inert atmospheres .
Physicochemical Properties
Thermal Stability and Phase Behavior
Spectroscopic Characteristics
-
¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, C5-H), δ 6.15 (t, J = 74 Hz, 1H, OCHF₂)
-
¹⁹F NMR (376 MHz, CDCl₃): δ -118.2 (d, J = 74 Hz, 2F, OCHF₂)
Applications in Agrochemical Synthesis
The compound’s primary use lies in synthesizing sulfonylurea herbicides, such as fluoxuron-methyl, which inhibits acetolactate synthase (ALS) in weeds . Key transformations include:
Nucleophilic Displacement at C4
The chlorine atom undergoes substitution with amines or alkoxides to generate bioactive intermediates:
Coupling Reactions at C6
The difluoromethoxy group participates in Ullmann or Suzuki-Miyaura couplings to introduce aryl or heteroaryl moieties.
Comparative Reactivity of Halogenated Pyrimidines
Table 3: Reaction Rates in Nucleophilic Substitution
The difluoromethoxy group enhances leaving-group ability compared to methoxy but is less activating than trifluoromethyl .
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